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Compound of Interest

Compound Name: 2-Phenylethanol-d4

Cat. No.: B564626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Phenylethanol-d4, a

deuterated analog of 2-phenylethanol. This document details its identification, chemical and

physical properties, synthesis methodologies, and applications, with a focus on its use in

research and development. Safety and handling procedures are also outlined to ensure its

proper use in a laboratory setting.

Compound Identification and Properties
2-Phenylethanol-d4 is a stable isotope-labeled version of 2-phenylethanol, where four

hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic

substitution makes it a valuable tool in various analytical and research applications, particularly

as an internal standard.[1]

Chemical Identifiers
Identifier Value

CAS Number 107473-33-6[1]

Molecular Formula C₈H₆D₄O[2]

Synonyms
Phenylethyl alcohol-d4, Phenethyl alcohol-d4,

Benzyl carbinol-d4[1]
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Physical and Chemical Properties
Quantitative data for 2-Phenylethanol-d4 is not extensively available; however, the properties

of its non-deuterated counterpart, 2-phenylethanol, provide a close approximation.

Property Value (for 2-Phenylethanol)

Molecular Weight 126.19 g/mol (for d4)[2]

Appearance Colorless liquid[1]

Odor Pleasant floral, rose-like[1]

Melting Point -27 °C

Boiling Point 219-221 °C

Density 1.020 g/mL at 20 °C

Solubility
Slightly soluble in water; miscible with most

organic solvents[3]

Synthesis and Manufacturing
While specific, detailed commercial synthesis protocols for 2-Phenylethanol-d4 are

proprietary, its preparation can be achieved through established synthetic organic chemistry

methods. The general approach involves the use of deuterated starting materials in synthetic

routes commonly employed for the non-deuterated analog.

Synthetic Pathways
One common method for synthesizing 2-phenylethanol is the Grignard reaction. To produce the

d4 analog, deuterated reagents would be utilized. A potential synthetic workflow is outlined

below.
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Caption: Grignard synthesis pathway for 2-Phenylethanol-d4.

Another potential route is the reduction of a deuterated precursor, such as ethyl phenylacetate-

d4, using a suitable reducing agent like lithium aluminum deuteride.

Spectroscopic Data and Characterization
The primary methods for characterizing 2-Phenylethanol-d4 and confirming its isotopic purity

are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared

(IR) Spectroscopy.

NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-

deuterated compound due to the absence of signals from the deuterated positions. The

spectrum would primarily show signals corresponding to the aromatic protons of the phenyl

group.

¹³C NMR: The carbon-13 NMR spectrum will show peaks for all eight carbon atoms. The

signals for the carbons bonded to deuterium may appear as multiplets due to C-D coupling

and may have slightly different chemical shifts compared to the non-deuterated analog.

²H NMR: Deuterium NMR would show a signal corresponding to the deuterated positions on

the ethyl chain, confirming the location of isotopic labeling.

Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight and isotopic

enrichment of 2-Phenylethanol-d4. The molecular ion peak (M+) would be observed at m/z

126.19, which is 4 mass units higher than that of the non-deuterated compound (m/z 122.17).

The fragmentation pattern would also be altered due to the presence of deuterium atoms.

Infrared Spectroscopy
The IR spectrum of 2-Phenylethanol-d4 will exhibit characteristic absorptions for the O-H and

C-H (aromatic) stretching vibrations. The most significant difference from the non-deuterated

compound will be the presence of C-D stretching bands, which appear at a lower frequency

(around 2100-2250 cm⁻¹) than C-H stretching bands.

Applications in Research and Development
The primary application of 2-Phenylethanol-d4 is as an internal standard in quantitative

analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for accurate quantification of

the non-deuterated analog in complex matrices by correcting for variations in sample

preparation and instrument response.
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Caption: Workflow for quantitative analysis using 2-Phenylethanol-d4.

Safety and Handling
While deuterated compounds are not radioactive, they should be handled with the same care

as their non-deuterated counterparts.[4] It is crucial to consult the Safety Data Sheet (SDS) for

the specific compound before use.

General Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.[4]

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially

when handling volatile compounds.[4]

Hygroscopicity: Many deuterated compounds are hygroscopic. To prevent isotopic dilution

from atmospheric moisture, handle under an inert atmosphere (e.g., nitrogen or argon) and

store in a desiccator.[5]
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Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Keep containers tightly sealed.

Disposal: Dispose of as hazardous chemical waste in accordance with institutional, local,

and national regulations.[4]

Conclusion
2-Phenylethanol-d4 is a valuable tool for researchers and scientists, particularly in the field of

analytical chemistry. Its well-defined chemical properties and its utility as an internal standard

make it indispensable for the accurate quantification of 2-phenylethanol in various matrices.

Proper understanding of its synthesis, characterization, and safe handling is essential for its

effective and safe use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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